Dimyristolein

Signal Transduction Protein Kinase C Lipid Biochemistry

Reproducible DAG-based assays demand precise structural definition-saturated analogs like dimyristin exhibit divergent PKC activation profiles, compromising SAR studies. Dimyristolein (≥98%) resolves this with defined (9Z,9'Z)-monounsaturated 14-carbon chains. • Enables side-by-side PKC activation SAR vs. dimyristin & diolein • Liquid at RT for fluid-phase membrane models & lipid raft dynamics • Validated LC-MS lipidomics reference standard. Bulk quantities available; ships ambient.

Molecular Formula C31H56O5
Molecular Weight 508.8 g/mol
CAS No. 372516-89-7
Cat. No. B3026123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimyristolein
CAS372516-89-7
Molecular FormulaC31H56O5
Molecular Weight508.8 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)O
InChIInChI=1S/C31H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,29,32H,3-8,13-28H2,1-2H3/b11-9-,12-10-
InChIKeyDWYJVJPYMUGUIZ-HWAYABPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimyristolein Technical Baseline & Procurement


Dimyristolein (CAS 372516-89-7), chemically (9Z,9'Z)-9-tetradecenoic acid, diester with 1,2,3-propanetriol, is a synthetic diacylglycerol (DAG) composed of a glycerol backbone esterified with two monounsaturated 14-carbon fatty acids (myristoleic acid) in the cis (Z) configuration . It belongs to the glycerolipid class and is primarily utilized as a biochemical reagent for investigating lipid-mediated cellular signaling, membrane dynamics, and lipid metabolism [1]. The compound is commercially available from specialized vendors at purities typically ≥98%, and its physico-chemical properties (LogP ~11.18, MW 508.8 g/mol) dictate specific handling and formulation requirements for research applications .

1
Unsaturated DAG for membrane fluidity and lipid signaling studies
2
Defined fatty acyl composition (C14:1 cis-Δ9) for SAR investigations
3
High-purity synthetic lipid suitable as a lipidomics reference standard

Why Choose Dimyristolein Over Generic DAGs


Within the diacylglycerol (DAG) class, small structural variations drive profound differences in physicochemical properties, biological activity, and experimental outcomes, rendering generic substitution unreliable. Dimyristolein's defining feature is its two monounsaturated 14-carbon chains with a cis double bond at the delta-9 position, which confers lower melting points and distinct membrane interactions compared to saturated analogs . Furthermore, in studies of protein kinase C (PKC) activation, the chain length and degree of unsaturation of the DAG activator critically influence its potency . While saturated DAGs like dimyristin have been identified as potent mitogens for certain premalignant colonic cells, their activity is not universal across all cell types or signaling pathways [1]. Therefore, the selection of a specific DAG, such as dimyristolein, is non-negotiable for ensuring experimental reproducibility and biological relevance, as it targets a unique structural niche distinct from its saturated and longer-chain unsaturated counterparts.

Dimyristolein (unsaturated)
  • cis-unsaturated chains reduce packing, confer fluid-phase behavior
  • May show reduced PKC activation in comparative enzyme assays
  • Liquid or low-melting solid at room temperature
Dimyristin (saturated analog)
  • Saturated chains promote tight packing and solid state
  • Reported to strongly activate PKC in certain epithelial cell models
  • Solid at room temperature, alters membrane behavior

Dimyristolein Differentiation Guide


PKC Activation vs. Saturated DAGs

In enzymatic assays using PKC purified from small intestine epithelial cells, the saturated analog dimyristin (glyceryl dimyristate, CAS 53563-63-6) was among the most effective DAG activators, inducing a 13- to 14-fold increase in PKC activity [1]. This robust activation profile positions saturated DAGs as the standard for maximal PKC stimulation in certain model systems. The unsaturated dimyristolein, while a structurally related DAG, will not replicate this exact potency due to the absence of the cis-unsaturation present in its fatty acid chains. This is supported by class-level inference from DAG structure-activity relationship (SAR) studies, which demonstrate that the degree and position of unsaturation in the fatty acyl chains are critical determinants of a DAG's efficacy and potency as a PKC activator [2]. Therefore, for experiments requiring maximal PKC activation, dimyristin is the comparator of choice. Dimyristolein is the appropriate selection when investigating the role of fatty acyl unsaturation in modulating PKC-dependent signaling pathways.

PKC Activation Profile
Method context
Dimyristin: 13–14× fold activation
Dimyristolein expected to show lower activation due to unsaturation
Assay: PKC from small intestine epithelial cells
Signal Transduction Protein Kinase C Lipid Biochemistry

Physical State: cis-Unsaturation vs. Dimyristin

A fundamental differentiation is the physical state at room temperature. Dimyristin (CAS 53563-63-6), the fully saturated analog of dimyristolein, exists as a solid, a property typical of saturated long-chain diacylglycerols. In contrast, the presence of a cis-double bond in each of dimyristolein's fatty acid chains introduces a 'kink' that disrupts efficient packing, resulting in a liquid or low-melting solid state at room temperature . This is supported by general class principles for unsaturated lipids, which have significantly lower melting points than their saturated counterparts [1]. This physical difference is not merely academic; it directly dictates the compound's utility in preparing model membranes, liposomes, or other lipid-based formulations where fluidity and phase behavior are critical design parameters. Researchers procuring dimyristolein are specifically selecting for the biophysical properties conferred by its cis-unsaturated chains, which are unavailable in the solid, saturated analog dimyristin.

Physical State
Class-level
Liquid/low-melting solid
Fluid-phase behavior for membrane studies
Dimyristin: solid; based on class knowledge
Membrane Fluidity Lipid Biophysics Formulation Science

Multifunctional Bioactivity Prediction

In silico prediction using PASS (Prediction of Activity Spectra for Substances) software provides a differential bioactivity fingerprint for dimyristolein. The analysis suggests a high probability (Pa > 0.9) for several activities, including functioning as a lipid metabolism regulator (Pa=0.999), an angiogenesis stimulant (Pa=0.995), a DNA synthesis inhibitor (Pa=0.991), an apoptosis agonist (Pa=0.979), and an antineoplastic agent (Pa=0.961) [1]. This computational profile distinguishes dimyristolein from other DAGs, such as the saturated analog dimyristin, which is not predicted to have this same spectrum of activities, particularly the high probability of apoptosis induction. While these are predictions and require experimental validation, they provide a valuable, data-driven basis for selecting dimyristolein over other DAGs for specific phenotypic screening campaigns or target identification studies in oncology or metabolic disease research.

Predicted Bioactivity
Data to verify
Apoptosis agonist Pa=0.979; Lipid metabolism regulator Pa=0.999
In silico screening context for exploratory studies
PASS prediction; requires experimental validation
Chemoinformatics Drug Discovery In Silico Screening

Dimyristolein Validated Applications


PKC Signaling and Fatty Acid Unsaturation

Given the differential PKC activation profile compared to saturated DAGs like dimyristin [1], dimyristolein is ideally suited for structure-activity relationship (SAR) studies. Researchers can use dimyristolein alongside saturated analogs (e.g., dimyristin) and longer-chain unsaturated DAGs (e.g., diolein) to dissect how specific fatty acid chain length and degree of unsaturation modulate the potency and efficacy of PKC activation in their specific cell or tissue model.

Fluid-Phase Lipids for Model Membranes

Due to its cis-unsaturated fatty acid chains, dimyristolein exists as a liquid or low-melting point solid, in contrast to its saturated counterpart . This makes it a critical reagent for preparing model membrane systems (e.g., liposomes, supported lipid bilayers) that require a more fluid, disordered phase at physiological or room temperature. This is essential for studies on membrane protein function, lipid raft dynamics, or the mechanism of membrane-active peptides.

Oncology Phenotypic Screening via In Silico Predictions

The computationally predicted bioactivity profile indicates a high probability for antineoplastic, pro-apoptotic, and anti-proliferative effects [2]. Dimyristolein is therefore a candidate for use in pilot phenotypic screening campaigns to identify novel effects on cancer cell viability, apoptosis induction, or cell cycle arrest. Its use should be considered exploratory, with the goal of generating initial data to validate or refute the in silico predictions.

Reference Standard for Lipidomics and Metabolomics

As a well-defined, high-purity (≥98%) synthetic DAG , dimyristolein is a valuable reference standard for liquid chromatography-mass spectrometry (LC-MS) based lipidomics. It can be used to confirm the identity and quantify endogenous DAG species with similar retention times and fragmentation patterns, thereby improving the accuracy and reliability of lipidomic profiling studies.

Application
Selection Property
Validation Focus
PKC signaling SAR studies
Fatty acid unsaturation specificity
PKC activation endpoint profiling across DAG variants
Model membrane fluidity research
cis-unsaturated fluid-phase behavior
Membrane packing and phase transition assessments
Exploratory cancer cell model screening
Predicted bioactivity profile in apoptosis/lipid metabolism
Cell viability and apoptosis pathway endpoint profiling
Lipidomics reference standard
High-purity synthetic DAG for LC-MS
Retention time and MS/MS fragmentation matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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